4-Amino-6-fluoroisobenzofuran-1(3H)-one
Overview
Description
4-Amino-6-fluoroisobenzofuran-1(3H)-one, also known as 4-Amino-6-fluorobenzofuran-1(3H)-one, is a heterocyclic organic compound that is composed of a benzofuran ring with a fluorine atom at the 6-position and an amine group at the 4-position. It is a versatile compound that has been used in a variety of scientific research applications, such as drug synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Properties :
- Fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, demonstrated potent cytotoxicity in vitro against sensitive human breast cancer cell lines. This was observed without significant activity against prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001).
Antifungal Activity :
- Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, related to 4-Amino-6-fluoroisobenzofuran-1(3H)-one, showed significant antifungal activities. These compounds demonstrated high inhibitory effects on various fungi and altered the permeability of fungal cell membranes (Xu et al., 2007).
Pharmaceutical Development :
- A study on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups, which includes derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, revealed moderate anticancer activity in vitro (Song et al., 2005).
- The development of a novel optical chemosensor for selective Fe3+ detection, based on derivatives of 4-Amino-6-fluoroisobenzofuran-1(3H)-one, demonstrates its potential application in environmental and biological analysis (Saleem et al., 2015).
- Investigations into the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, a derivative, provide insights into its antioxidant activity and DNA binding properties. This suggests potential applications in biochemistry and pharmacology (Yılmaz et al., 2020).
properties
IUPAC Name |
4-amino-6-fluoro-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCXDVJAIFZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2N)F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736699 | |
Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-fluoroisobenzofuran-1(3H)-one | |
CAS RN |
1207453-91-5 | |
Record name | 4-Amino-6-fluoro-1(3H)-isobenzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207453-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-fluoro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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